molecular formula C14H22N2O5 B5748061 2-[(4,5-dimethoxy-2-nitrophenyl)methyl-propylamino]ethanol

2-[(4,5-dimethoxy-2-nitrophenyl)methyl-propylamino]ethanol

Cat. No.: B5748061
M. Wt: 298.33 g/mol
InChI Key: JPYKXDBPDQTHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,5-dimethoxy-2-nitrophenyl)methyl-propylamino]ethanol is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-dimethoxy-2-nitrophenyl)methyl-propylamino]ethanol typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 4,5-dimethoxybenzyl alcohol to form 4,5-dimethoxy-2-nitrobenzyl alcohol . This intermediate is then subjected to reductive amination with propylamine under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-dimethoxy-2-nitrophenyl)methyl-propylamino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4,5-dimethoxy-2-nitrophenyl)methyl-propylamino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(4,5-dimethoxy-2-nitrophenyl)methyl-propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,5-dimethoxy-2-nitrophenyl)methyl-propylamino]ethanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups on the aromatic ring, along with the propylamino and ethanol functionalities, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(4,5-dimethoxy-2-nitrophenyl)methyl-propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-4-5-15(6-7-17)10-11-8-13(20-2)14(21-3)9-12(11)16(18)19/h8-9,17H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYKXDBPDQTHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.